
N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide, also known as CMF-019, is a synthetic compound that belongs to the class of tetrazole derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical properties and pharmacological activities.
Applications De Recherche Scientifique
Synthesis and Characterization
N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is involved in the synthesis of various heterocyclic compounds which have been explored for their potential biological activities. For instance, the synthesis and characterization of novel compounds through the reaction of N-aryl-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate have been detailed, showcasing the creation of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have been examined for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the compound's role in the development of potential anticancer agents (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).
Antitumor Potential
Further research into related compounds, such as imidazotetrazines, has shown promising antitumor properties. The interaction of specific tetrazole derivatives with alkyl and aryl isocyanates leading to compounds that exhibit curative activity against leukemia suggests a potential pathway through which this compound derivatives could be explored for their antitumor capabilities. This highlights the compound's relevance in the synthesis of novel antitumor agents (M. Stevens, J. Hickman, R. Stone, N. Gibson, G. Baig, E. Lunt, C. G. Newton, 1984).
Anti-inflammatory and Analgesic Properties
Novel heterocyclic compounds derived from visnagenone–ethylacetate or khellinone–ethylacetate, reacting with 6-aminothiouracil, have shown significant anti-inflammatory and analgesic activities. These compounds, which are structurally related to tetrazole derivatives, have been screened as cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors, showcasing high inhibitory activity and comparable efficacy to standard drugs like sodium diclofenac. This suggests that derivatives of this compound could potentially be used in the development of new anti-inflammatory and analgesic drugs (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Docking Studies and Molecular Interactions
Docking studies and the crystal structure analysis of tetrazole derivatives, including a close structural analog, 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, have provided insights into their potential interactions within biological systems. These studies aim to understand the orientation and interaction of such molecules within the active sites of target enzymes, such as the cyclooxygenase-2 enzyme. This research can guide the development of targeted therapeutic agents, indicating the utility of this compound derivatives in drug design and discovery processes (B. J. Al-Hourani, M. El‐Barghouthi, R. McDonald, W. Al-Awaida, F. Wuest, 2015).
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-10-13(17)4-3-5-14(10)18-16(23)15-19-21-22(20-15)11-6-8-12(24-2)9-7-11/h3-9H,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPNMFZUJZRPBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-tert-butyl-3-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2918011.png)
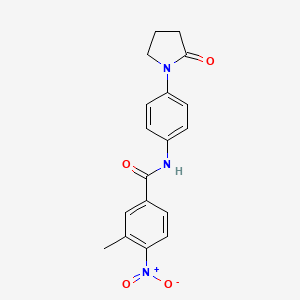
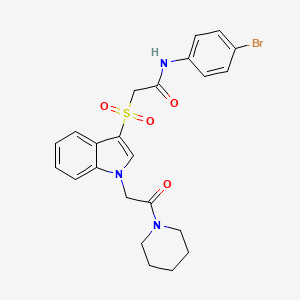

![4'-fluoro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2918018.png)
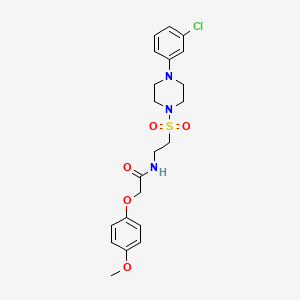
![8-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2918020.png)
![6-Chloro-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyridine-3-carboxamide](/img/structure/B2918022.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2918026.png)
![5-Amino-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2918028.png)
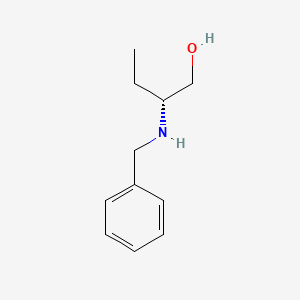
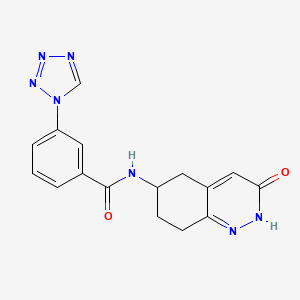
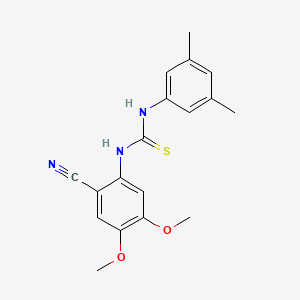
![N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2918034.png)